Tartrolon B is a boron-containing macrodiolide antibiotic known for its unique chemical structure and significant biological activity. It is derived from the bacterium Tistrella turnerae, which has been identified as a source of various tartrolon compounds, including Tartrolon B itself. These compounds exhibit notable antibacterial properties, making them of interest in pharmaceutical research.
Tartrolon B is primarily isolated from Tistrella turnerae, a marine bacterium that thrives in cellulose-rich environments. The biosynthesis of Tartrolon B involves complex genetic and enzymatic processes, specifically within polyketide synthase gene clusters that facilitate the production of these bioactive compounds .
Tartrolon B is classified as a macrodiolide antibiotic and is part of a broader category of boron-containing antibiotics. Its structural characteristics and mechanism of action set it apart from other antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial strains.
The total synthesis of Tartrolon B has been achieved through various synthetic methodologies, notably using strategies such as silicon-tethered ring-closing metathesis. This approach allows for the construction of the complex cyclic structure characteristic of Tartrolon B .
The synthesis typically involves multiple steps, including:
The first total synthesis reported was characterized by careful planning and execution to ensure high yields and purity of the final product .
Tartrolon B features a complex cyclic structure with multiple stereocenters, contributing to its biological activity. The molecular formula is C₁₈H₃₄B₃O₆, indicating the presence of boron, which is crucial for its ion carrier properties.
X-ray crystallography has been employed to elucidate the absolute configuration of Tartrolon B, providing insights into its three-dimensional arrangement and confirming its structural integrity . Spectroscopic techniques such as nuclear magnetic resonance spectroscopy have also been utilized to analyze the compound's structure in detail.
Tartrolon B undergoes various chemical reactions that are critical for its function as an antibiotic. These include:
The reactivity of Tartrolon B is influenced by its unique structural features, allowing it to interact with specific biological targets effectively. Studies have demonstrated its ability to form complexes with metal ions, which may play a role in its mechanism of action against bacteria .
The mechanism by which Tartrolon B exerts its antibacterial effects involves disruption of bacterial cell membrane integrity. The boron-containing structure allows for enhanced permeability through lipid bilayers, leading to cell lysis and death.
Research indicates that Tartrolon B selectively targets Gram-positive bacteria, demonstrating significant activity against strains resistant to conventional antibiotics. Its unique mechanism provides a promising avenue for developing new antibacterial therapies .
Relevant analyses have shown that Tartrolon B maintains stability under specific conditions but may degrade under extreme pH or temperature variations .
Tartrolon B's primary application lies in its potential as an antibiotic agent. Research continues into its effectiveness against multidrug-resistant bacterial strains, with studies exploring:
The ongoing exploration of Tartrolon B underscores its significance in addressing global health challenges related to antibiotic resistance and infectious diseases .
Tartrolon B was first isolated from marine symbiotic bacteria in 2013 through groundbreaking research on shipworm-bacterial symbiosis. Shipworms (family Teredinidae) are marine bivalve mollusks that bore into and digest wood, relying on intracellular gammaproteobacterial endosymbionts located in their gills for cellulose digestion and nitrogen fixation. Teredinibacter turnerae, the primary symbiotic bacterium, was cultured from shipworm gills and found to produce boron-containing macrodiolide antibiotics [6] [10].
Bioassay-guided fractionation of T. turnerae T7901 strain cultures revealed the production of two tartrolon variants, with tartrolon B being the major boronated compound. This discovery was significant as it demonstrated that:
Structural characterization showed tartrolon B contains a unique boron atom complexed within its macrodiolide structure, forming a central tetracoordinated boron center identical to that found in boromycin and aplasmomycin. This boron complexation is essential for its biological activity, enabling potent interactions with biological targets [6] [10].
Table 1: Characteristics of Tartrolon B Production in Marine Symbionts
Feature | Detail |
---|---|
Producing Organism | Teredinibacter turnerae (strains T7901, 1022X.S.1B.7A, 991H.S.0A.06B) |
Isolation Source | Shipworm gills (Lyrodus pedicellatus, Kuphus polythalamia) |
Culture Conditions | Shipworm Basal Medium (SBM) with cellulose carbon source |
Biosynthesis Regulation | Quorum-sensing controlled gene clusters |
Antibacterial Spectrum | Gram-positive bacteria, other shipworm symbiont strains |
Significance | Protects shipworm from pathogens in wood-rich marine environments |
Metabolomic profiling of Philippine shipworm symbionts using LC-MS-based techniques confirmed tartrolon D and E as additional structural variants produced by different T. turnerae strains (1022X.S.1B.7A, 991H.S.0A.06B, 1675L.S.0A.01). Molecular networking via Global Natural Products Social Molecular Networking (GNPS) facilitated the dereplication and annotation of tartrolon clusters, revealing structural diversity among shipworm symbiont metabolites [4] [6].
The initial discovery of tartrolons predates their identification in marine systems, with the first characterization emerging from terrestrial myxobacteria. In 1994, German researchers Schummer, Irschik, Reichenbach, and Höfle isolated tartrolon A and B from the gliding myxobacterium Sorangium cellulosum (strain So ce 678), obtained from a soil sample collected near Braunschweig, Germany in 1990 [1] [5] [8].
The isolation process employed innovative techniques:
A fascinating aspect of tartrolon biosynthesis in S. cellulosum is its dependence on boron availability. Researchers observed that:
Table 2: Comparative Analysis of Tartrolon Variants from Myxobacteria
Characteristic | Tartrolon A | Tartrolon B |
---|---|---|
Boron Content | Absent | Present |
Production Conditions | Boron-deficient media (plastic vessels) | Boron-supplemented or glass vessels |
Molecular Weight | Lower (C₇₄H₁₁₈O₂₈) | Higher (C₇₄H₁₁₇BO₂₈) |
Bioactivity | Moderate antimicrobial activity | Potent activity against Gram-positive bacteria |
Structural Features | Open macrolide | Boron-complexed closed structure |
Biological characterization revealed tartrolon B exhibited potent activity against Gram-positive bacteria, comparable to other boron-containing antibiotics, but also showed cytotoxicity toward mammalian cells—a property that initially limited therapeutic interest but later proved valuable for antiparasitic applications [1] [5] [8].
The phylogenetic distribution of tartrolon biosynthesis reveals a fascinating pattern of occurrence across evolutionarily distant bacterial taxa. Tartrolon production is exceptionally rare, with confirmed production only within:
Genomic analyses indicate that tartrolon biosynthetic gene clusters (BGCs) share a conserved core architecture across these phylogenetically distinct bacteria, featuring:
Fig. 1: Evolutionary Timeline of Tartrolon Discovery and Distribution
1994: Terrestrial Origin|-- Tartrolon A/B isolated from *Sorangium cellulosum* (soil)|2013: Marine Discovery|-- Boronated tartrolon identified in *Teredinibacter turnerae* (shipworm symbiont)|2020: Structural Expansion|-- Tartrolons D/E characterized from Philippine *T. turnerae* strains|2023: Resistance Mechanisms|-- *Listeria* timABR operon identified for tartrolon detoxification
Horizontal gene transfer likely explains the discontinuous phylogenetic distribution between these ecologically distinct bacterial groups. Several lines of evidence support this:
Ecologically, tartrolon production correlates with specialized niches:
The timABR operon conferring tartrolon resistance has been identified in diverse bacteria including Listeria monocytogenes, suggesting evolutionary exposure to tartrolon-like compounds beyond confirmed producers. This resistance mechanism involves efflux pumps and enzymatic detoxification pathways that recognize the boron-complexed structure [8] [10].
Table 3: Tartrolon Biosynthetic Gene Clusters Across Bacterial Taxa
Genomic Feature | Sorangium cellulosum | Teredinibacter turnerae |
---|---|---|
Cluster Size | ~80 kb | ~75 kb |
Core Enzymes | Type I PKS, NRPS, Boron-incorporating enzyme | Type I PKS, NRPS, Boron-incorporating enzyme |
Regulatory Genes | LuxR-type regulators | Quorum-sensing regulators |
Transporter Genes | ABC transporters, MFS transporters | TonB-dependent receptors, ABC transporters |
GC Content | 68% | 46% |
Notable Features | Sporulation-linked expression | Host-symbiont interaction expression |
The biosynthetic versatility of tartrolon-producing bacteria is evidenced by strain-specific structural variations:
This phylogenetic distribution underscores tartrolon's ecological significance in both terrestrial and marine environments as a specialized metabolite mediating microbial interactions, with Tartrolon B representing the conserved bioactive core structure across taxonomic boundaries.
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